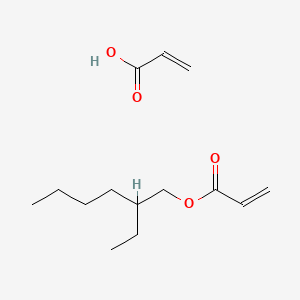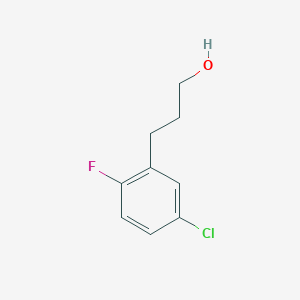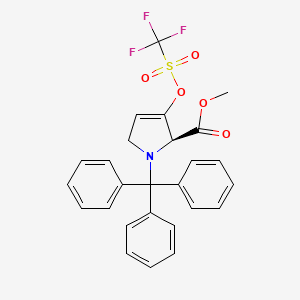![molecular formula C5H5N5S B8760240 6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione CAS No. 35101-92-9](/img/structure/B8760240.png)
6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methyl group at the 6th position and a thione group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione typically involves the reaction of N-triazol-3-yl imidates with isothiocyanate derivatives in refluxing toluene . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The process involves the following steps:
- Preparation of N-triazol-3-yl imidates.
- Reaction with isothiocyanate derivatives in refluxing toluene.
- Isolation and purification of the final product.
Industrial Production Methods
While specific industrial production methods for 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring using alkyl halides under basic conditions.
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methyl group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., potassium carbonate) in solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol.
Major Products
Alkylation: Formation of N-alkylated triazolotriazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.
科学的研究の応用
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the design of biologically active molecules with potential antiviral, antibacterial, and anticancer properties.
Material Science: It is used in the development of energetic materials due to its high nitrogen content and potential for high-energy storage.
Chemical Biology: The compound is employed as a chemical probe to study biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Tris[1,2,4]triazolo[1,3,5]triazine: A novel rigid acceptor based on a fused triazole and triazine moiety, used in the construction of star-shaped derivatives.
Uniqueness
6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the thione group at the 7th position differentiates it from other triazolotriazine derivatives, making it a valuable compound for various applications.
特性
CAS番号 |
35101-92-9 |
|---|---|
分子式 |
C5H5N5S |
分子量 |
167.19 g/mol |
IUPAC名 |
6-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione |
InChI |
InChI=1S/C5H5N5S/c1-9-3-7-4-6-2-8-10(4)5(9)11/h2-3H,1H3 |
InChIキー |
ATUNNTPMYDCPAZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=NC=NN2C1=S |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde](/img/structure/B8760272.png)

